REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([O:13][CH3:14])[C:3]=1[C:4]([NH2:6])=[O:5].[CH3:15][C:16]1[CH:17]=[C:18]([CH:22]=[C:23]([CH3:25])[CH:24]=1)[C:19](Cl)=O>C1COCC1>[CH3:15][C:16]1[CH:24]=[C:23]([C:25]2[NH:6][C:4](=[O:5])[C:3]3[C:2](=[CH:10][C:9]([O:11][CH3:12])=[CH:8][C:7]=3[O:13][CH3:14])[N:1]=2)[CH:22]=[C:18]([CH3:19])[CH:17]=1
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Name
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|
Quantity
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0.07 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)N)C(=CC(=C1)OC)OC
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Name
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|
Quantity
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0.112 g
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Type
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reactant
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Smiles
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CC=1C=C(C(=O)Cl)C=C(C1)C
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Name
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Quantity
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5 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The THF was removed under reduced pressure
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Type
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CUSTOM
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Details
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the residue was purified via CombiFlash chromatography
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Reaction Time |
30 min |
Name
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Type
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product
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Smiles
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CC=1C=C(C=C(C1)C)C1=NC2=CC(=CC(=C2C(N1)=O)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |